METHYL 2-[(5-BROMO-4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
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Overview
Description
Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the pyrimidine ring, along with a sulfanyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate typically involves the following steps:
Bromination: The starting material, 4-hydroxy-6-methylpyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.
Thioether Formation: The brominated intermediate is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the sulfanyl group.
Esterification: Finally, the resulting sulfanyl intermediate is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, hydrochloric acid.
Substitution: Amines, alkoxides, typically under basic or neutral conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated product.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the replication or transcription of genetic material.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Methyl 2-[(5-bromo-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate: Contains a bromine atom and a hydroxyl group but differs in the aromatic ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 2-[(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c1-4-6(9)7(13)11-8(10-4)15-3-5(12)14-2/h3H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIUJBPTYIVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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